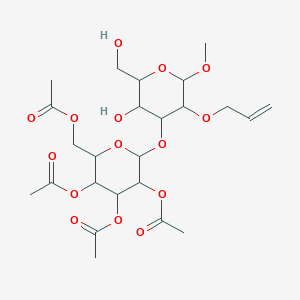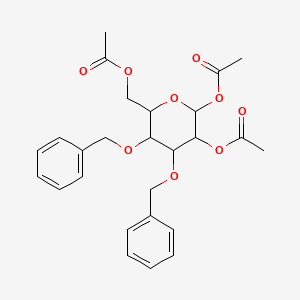![molecular formula C9H13N5O3 B7796067 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one](/img/structure/B7796067.png)
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydro-L-biopterin . It is a pteridine derivative and an oxidation product of tetrahydrobiopterin. This compound plays a significant role as a precursor in the biosynthesis of tetrahydrobiopterin, a cofactor essential for the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan .
准备方法
Synthetic Routes and Reaction Conditions
7,8-Dihydro-L-biopterin can be synthesized through the oxidation of tetrahydrobiopterin. The reaction typically involves the use of oxidizing agents such as iodine or potassium ferricyanide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of 7,8-Dihydro-L-biopterin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in batch reactors, followed by purification through crystallization or chromatography .
化学反应分析
Types of Reactions
7,8-Dihydro-L-biopterin undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form quinonoid dihydrobiopterin.
Reduction: It can be reduced back to tetrahydrobiopterin using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine, potassium ferricyanide.
Reducing Agents: Sodium borohydride.
Solvents: Aqueous solutions, methanol, ethanol.
Major Products
Oxidation: Quinonoid dihydrobiopterin.
Reduction: Tetrahydrobiopterin.
科学研究应用
7,8-Dihydro-L-biopterin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of tetrahydrobiopterin, which is essential for various biochemical reactions.
Biology: It plays a role in the study of enzyme mechanisms, particularly those involving aromatic amino acid hydroxylases.
Medicine: It is used in research related to metabolic disorders such as phenylketonuria, where tetrahydrobiopterin deficiency is a key factor.
Industry: It is used in the production of pharmaceuticals and as a research reagent in biochemical studies.
作用机制
7,8-Dihydro-L-biopterin exerts its effects primarily through its role as a precursor to tetrahydrobiopterin. Tetrahydrobiopterin acts as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the hydroxylation of aromatic amino acids, which is a critical step in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine .
相似化合物的比较
Similar Compounds
Tetrahydrobiopterin: The reduced form of 7,8-Dihydro-L-biopterin, essential for the same enzymatic reactions.
Quinonoid dihydrobiopterin: An oxidized form that can be interconverted with 7,8-Dihydro-L-biopterin.
Neopterin: Another pteridine derivative involved in immune response.
Uniqueness
7,8-Dihydro-L-biopterin is unique due to its specific role as an intermediate in the biosynthesis of tetrahydrobiopterin. Its ability to undergo reversible oxidation and reduction makes it a crucial compound in maintaining the balance of tetrahydrobiopterin levels in biological systems .
属性
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXZDUTFRTWPE-DZSWIPIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)NC(=NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=NC2=C(NC1)NC(=NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate](/img/structure/B7795990.png)






![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B7796044.png)

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoate](/img/structure/B7796059.png)




